Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate
Description
Properties
Molecular Formula |
C19H18O4 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
ethyl 2-benzoyl-4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C19H18O4/c1-2-23-19(22)16(18(21)15-11-7-4-8-12-15)13-17(20)14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3 |
InChI Key |
PNMLOOBLEBXYGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-Oxo-4-Phenylbutanoate
Ethyl 2-Keto-4-Phenylbutanoate
Ethyl 4-(5-Chloro-2-Methoxyphenyl)-4-Oxobutanoate
- Structure : Substituted with a chloro and methoxy group on the phenyl ring at position 4 .
- Molecular Formula : C₁₃H₁₅ClO₅ (MW: 286.71).
Sulfur-Containing Analogs
Ethyl 3-Oxo-4-Phenylsulfanyl-Butanoate
- Structure : Incorporates a phenylsulfanyl group at position 4 instead of a phenyl .
- Molecular Formula : C₁₂H₁₄O₃S (MW: 250.30).
- Key Differences : The sulfur atom introduces nucleophilic character and may increase molecular polarity, influencing solubility and interaction with biological targets.
Halogen-Substituted Derivatives
Ethyl 2-Acetyl-4-(4-Chlorophenyl)-4-Oxobutanoate
- Structure : Features a 4-chlorophenyl group and an acetyl substituent at position 2 .
- Molecular Formula : C₁₄H₁₅ClO₄ (MW: 294.72).
- Key Differences : The acetyl group at position 2 introduces additional steric hindrance, while the chloro substituent may enhance electrophilicity at the phenyl ring.
Comparative Analysis Table
*Estimated molecular weight based on structural analogs.
Preparation Methods
General Procedure and Mechanistic Insights
The synthesis begins with the reaction of β-halogeno ethylbenzene derivatives with magnesium in an aprotic solvent (e.g., tetrahydrofuran or methyl tert-butyl ether) to form a Grignard reagent. This reagent then reacts with a benzoyl-containing electrophile, such as ethyl oxalyl chloride or a copper acyl chloride complex, to construct the ketone backbone. For instance, the use of copper catalysts (e.g., CuX or Li₂CuX₄) enhances regioselectivity and minimizes side reactions during the coupling step.
Critical Parameters :
-
Solvent System : Tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE) are preferred for their ability to stabilize Grignard intermediates.
-
Temperature : Reactions are typically conducted between -20°C and 60°C to balance reactivity and selectivity.
-
Catalysts : Copper salts (e.g., CuCN·LiX) improve yields by facilitating cross-coupling reactions.
Optimization and Yield Considerations
Patents report yields exceeding 85% for analogous compounds like ethyl 2-oxo-4-phenylbutyrate when using optimized Grignard protocols. For example, a molar ratio of β-halogeno ethylbenzene to copper catalyst of 1:0.1 in THF at 50°C achieved 97% purity after vacuum distillation. Adapting this to this compound would require introducing benzoyl chloride at the electrophilic coupling stage, though this modification may necessitate additional purification steps.
Table 1: Grignard Method Parameters for Analogous Esters
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Solvent | THF/MTBE | MTBE with thinner |
| Temperature Range | -20°C to 60°C | 30°C to 60°C |
| Catalyst | CuCN·LiX | None |
| Reaction Time | 1–2 hours | 1–12 hours |
| Yield (Purity) | ≥97% | High (unspecified) |
Condensation Reactions
Condensation strategies offer an alternative pathway, leveraging ketone and ester precursors to assemble the target molecule’s skeleton.
Acetophenone and Ethyl Glyoxylate Route
A patent (CN102503846B) describes the synthesis of structurally similar compounds via the condensation of acetophenone, ethyl glyoxylate, and chiral amines (e.g., (S)-phenethylamine) in organic solvents. For this compound, replacing acetophenone with benzoylacetophenone could introduce the requisite benzoyl group.
Reaction Conditions :
Challenges and Modifications
The extended reaction time (2–5 days) and moderate yields reported for related compounds suggest inefficiencies in this route. Introducing electron-withdrawing groups (e.g., benzoyl) may further slow condensation kinetics, necessitating elevated temperatures or catalytic additives.
Comparative Analysis of Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Advantages | Limitations |
|---|---|---|
| Grignard Reagent | High yield, scalability | Requires anhydrous conditions |
| Condensation | No metal catalysts | Long reaction time, moderate yield |
| Enzymatic Modification | Enantioselective | Dependent on substrate purity |
Q & A
Q. What are the established synthetic routes for Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate?
The compound is synthesized via catalytic hydrogenation or microbial reduction of ethyl 2-oxo-4-phenylbutanoate (EOPB). For example, Ashford’s Dictionary describes enantiospecific catalytic hydrogenation as a key method, yielding intermediates like ethyl (R)-2-hydroxy-4-phenylbutanoate, a precursor for antihypertensive drugs . A typical procedure involves using palladium or nickel catalysts under controlled hydrogen pressure.
Q. How is structural characterization performed for this compound?
Characterization relies on spectroscopic methods:
- NMR : To confirm phenyl and benzoyl substituents via aromatic proton signals (δ 7.2–8.1 ppm) and ester carbonyl peaks (δ 170–175 ppm).
- GC-MS : For purity assessment and fragmentation pattern analysis, as demonstrated in studies of analogous ketone esters .
- Chiral HPLC : To resolve enantiomers if asymmetric synthesis is employed .
Q. What are the primary research applications of this compound?
It serves as a chiral intermediate in pharmaceutical synthesis (e.g., antihypertensive drugs) and a substrate for biocatalytic studies. Derivatives are explored for antimicrobial and anticancer properties, though specific biological data require further validation .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized in microbial reduction of Ethyl 2-oxo-4-phenylbutanoate?
Strain selection and bioreactor design are critical. Rhodotorula minuta IFO 0920 achieves 95% ee in a 3L pad-packed interface bioreactor. Key parameters:
Q. How to resolve contradictory spectroscopic data in structural analysis?
Discrepancies (e.g., unexpected carbonyl shifts) may arise from tautomerism or impurities. Mitigation steps:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm backbone connectivity.
- Spiking Experiments : Introduce known impurities (e.g., 4-(4-Bromophenyl) derivatives) to identify overlapping signals .
- X-ray Crystallography : Definitive confirmation of stereochemistry for crystalline derivatives .
Q. What methodologies address low yields in large-scale synthesis?
Scale-up challenges include catalyst deactivation and byproduct formation. Strategies:
- Continuous Flow Reactors : Improve heat/mass transfer for hydrogenation steps.
- Immobilized Enzymes : Reusable biocatalysts (e.g., Candida holmii cells immobilized on alginate beads) enhance cost efficiency .
- DoE (Design of Experiments) : Optimize parameters like pH, substrate concentration, and agitation speed .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data in derivative studies?
Variations in antimicrobial assays (e.g., MIC values) may stem from:
Q. Why do synthetic yields vary across literature reports?
Discrepancies often relate to:
- Catalyst Purity : Trace metals in commercial catalysts can alter reaction pathways.
- Moisture Sensitivity : Anhydrous conditions are critical for esterification steps.
- Substrate Ratios : Excess benzoyl chloride improves acylation efficiency but requires rigorous quenching to prevent side reactions .
Methodological Recommendations
- For Chiral Synthesis : Prioritize microbial reduction over chemical methods for higher ee and greener protocols .
- For Analytical Validation : Combine GC-MS with chiral columns and cross-reference against USP/EP impurity standards (e.g., fenofibric acid derivatives) .
- For Scale-Up : Pilot studies in bioreactors ≥3L volume ensure reproducibility before industrial translation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
